molecular formula C18H24ClN3O7 B1667591 AriMocloMol Maleic Acid CAS No. 289893-26-1

AriMocloMol Maleic Acid

Cat. No. B1667591
M. Wt: 429.9 g/mol
InChI Key: OHUSJUJCPWMZKR-GARNONDBSA-N
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Description

Arimoclomol, also known as BRX-345, is an experimental drug developed by CytRx Corporation . It is an orally administered drug intended to treat amyotrophic lateral sclerosis (ALS), a neurodegenerative disease . The drug is designed to stimulate a normal cellular protein repair pathway through the activation of compounds called “molecular chaperones” .


Synthesis Analysis

The synthesis of maleic acid, a component of AriMocloMol Maleic Acid, has been extensively studied . It can be synthesized from biomass-derived chemicals over homogeneous or heterogeneous catalysts . Another method involves the microwave-assisted synthesis of malic acid involving hydrochloric acid as a catalyst .


Molecular Structure Analysis

The molecular formula of AriMocloMol Maleic Acid is C14H20ClN3O3•C4H4O4, and its molecular weight is 429.85 g/mol . It is a derivative of hydroxamic acid .


Chemical Reactions Analysis

Maleic acid, a component of AriMocloMol Maleic Acid, can yield succinic acid by hydrogenation . It can also be converted to the identical anhydride by heat treatment .

Scientific Research Applications

Arimoclomol in Amyotrophic Lateral Sclerosis (ALS) Treatment

Arimoclomol has shown potential as a therapeutic candidate in amyotrophic lateral sclerosis (ALS). It functions as an amplifier of heat shock protein expression, a key element in cellular stress response. Studies have demonstrated its effectiveness in improving survival and muscle function in ALS mouse models. Clinical trials have established the safety of arimoclomol in dosages up to 300 mg/day, with ongoing research in familial ALS caused by mutations in the superoxide dismutase gene (Lanka et al., 2009); (Cudkowicz et al., 2008).

Neuroprotective Effects

Arimoclomol's neuroprotective properties have been observed in various neurodegenerative disease models, including ALS. It promotes the heat shock response, which assists in rescuing motor neurons, improving neuromuscular function, and extending lifespan in ALS models. This positions arimoclomol as a promising candidate for ALS therapy (Kalmar et al., 2014).

Effects on Heat Shock Proteins

Arimoclomol, as a coinducer of heat shock proteins, has demonstrated efficacy in improving the refolding, maturation, and lysosomal activity of glucocerebrosidase, a lysosomal enzyme. This indicates its potential in treating Gaucher Disease and possibly other lysosomal storage disorders (Fog et al., 2018).

Therapeutic Potential in Spinal and Bulbar Muscular Atrophy

Arimoclomol has shown potential in the treatment of spinal and bulbar muscular atrophy, an adult-onset hereditary neurodegenerative disorder. It enhances the expression of vascular endothelial growth factor, which possesses neurotrophic activity, thus improving motor neuron survival and muscle function (Malik et al., 2013).

Role in Inclusion Body Myositis Treatment

Arimoclomol has been evaluated for its safety and tolerability in patients with sporadic inclusion body myositis, suggesting a preliminary signal for potential therapeutic benefit. Further research is supported to explore arimoclomol's efficacy in this condition (Machado et al., 2013).

Future Directions

Arimoclomol is currently in the NDA-stage and is being developed for the treatment of Niemann-Pick disease type C (NPC), a rare progressive neurodegenerative disease . Zevra Therapeutics plans to refile the New Drug Application (NDA) for arimoclomol in NPC with the U.S. Food and Drug Administration (FDA) as early as the third quarter of 2023 .

properties

IUPAC Name

(Z)-but-2-enedioic acid;(3Z)-N-[(2R)-2-hydroxy-3-piperidin-1-ylpropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O3.C4H4O4/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17;5-3(6)1-2-4(7)8/h4-5,8-9,13,19H,1-3,6-7,10-11H2;1-2H,(H,5,6)(H,7,8)/b16-14-;2-1-/t13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUSJUJCPWMZKR-GARNONDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C[C@H](CO/N=C(/C2=C[N+](=CC=C2)[O-])\Cl)O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AriMocloMol Maleic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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